molecular formula C13H10O6 B14516493 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- CAS No. 62956-43-8

1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)-

Cat. No.: B14516493
CAS No.: 62956-43-8
M. Wt: 262.21 g/mol
InChI Key: UKEDOKZMXAVVQO-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an indene core with two acetyloxy groups attached to the dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- typically involves the reaction of indene derivatives with acetic anhydride under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the indene core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- stands out due to its dual acetyloxy groups, which impart distinct reactivity and potential for diverse applications in synthetic chemistry and beyond .

Properties

CAS No.

62956-43-8

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

IUPAC Name

(2-acetyloxy-1,3-dioxoinden-2-yl) acetate

InChI

InChI=1S/C13H10O6/c1-7(14)18-13(19-8(2)15)11(16)9-5-3-4-6-10(9)12(13)17/h3-6H,1-2H3

InChI Key

UKEDOKZMXAVVQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)OC(=O)C

Origin of Product

United States

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